An In-depth Technical Guide on the Core Mechanism of Action of GR 64349
An In-depth Technical Guide on the Core Mechanism of Action of GR 64349
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 64349 is a potent and highly selective synthetic peptide agonist for the tachykinin neurokinin-2 (NK2) receptor.[1][2] Its high affinity and selectivity for the NK2 receptor over NK1 and NK3 receptors make it a valuable pharmacological tool for investigating the physiological and pathological roles of the NK2 receptor system.[3] This document provides a comprehensive overview of the mechanism of action of GR 64349, including its molecular interactions, downstream signaling pathways, and a summary of its pharmacological properties based on preclinical research.
Molecular Target and Selectivity
The primary molecular target of GR 64349 is the tachykinin NK2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[4] GR 64349 exhibits a significantly higher affinity and potency for the NK2 receptor compared to other tachykinin receptors, namely the NK1 and NK3 receptors. This selectivity is a key characteristic of the compound.
The selectivity of GR 64349 has been quantified in various radioligand binding and functional assays. The following tables summarize the key quantitative data from studies using both native tissues and recombinant human receptors.
Table 1: Receptor Binding Affinity of GR 64349
| Receptor | Radioligand | Preparation | Affinity (pKi) | Reference |
| Human NK2 | [¹²⁵I]-NKA | Recombinant | 7.77 ± 0.10 | [5][6] |
| Human NK1 | [³H]-septide | Recombinant | <5 | [5][6] |
NKA: Neurokinin A
Table 2: Functional Potency of GR 64349 at Tachykinin Receptors
| Assay | Receptor | Species | Potency (pEC₅₀ / EC₅₀) | Reference |
| Inositol-1 Phosphate (IP-1) Accumulation | Human NK2 | Recombinant | 9.10 ± 0.16 | [5][6] |
| Inositol-1 Phosphate (IP-1) Accumulation | Human NK1 | Recombinant | 5.95 ± 0.80 | [5][6] |
| Intracellular Calcium Mobilization | Human NK2 | Recombinant | 9.27 ± 0.26 | [5][6] |
| Intracellular Calcium Mobilization | Human NK1 | Recombinant | 6.55 ± 0.16 | [6] |
| Cyclic AMP (cAMP) Synthesis | Human NK2 | Recombinant | 10.66 ± 0.27 | [5][6] |
| Cyclic AMP (cAMP) Synthesis | Human NK1 | Recombinant | 7.71 ± 0.41 | [5][6] |
| Contraction | NK2 | Rat Colon | EC₅₀ = 3.7 nM | [1][2] |
| Contraction | NK2 | Human Detrusor Muscle | EC₅₀ = 74 nM | [7] |
| Contraction | NK2 | Human Prostatic Urethra | EC₅₀ = 150 nM | [7] |
These data highlight the remarkable selectivity of GR 64349, with a potency at the NK2 receptor that is several hundred to over a thousand-fold greater than at the NK1 receptor.[5][6]
Signaling Pathways
Activation of the NK2 receptor by GR 64349 initiates a cascade of intracellular signaling events. The NK2 receptor is primarily coupled to Gαq/11 and Gαs proteins.[4]
Upon binding of GR 64349, the NK2 receptor activates the Gαq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). This transient increase in cytosolic Ca²⁺ is a key event in mediating many of the physiological responses to NK2 receptor activation.
Gαq/11-mediated signaling pathway of GR 64349.
In addition to Gαq/11 coupling, GR 64349-activated NK2 receptors can also couple to Gαs proteins.[5][6] Activation of Gαs leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating protein kinase A (PKA) and other downstream effectors. The physiological relevance of this pathway for NK2 receptor function is an area of ongoing investigation.[5]
Gαs-mediated signaling pathway of GR 64349.
Experimental Protocols
The characterization of GR 64349's mechanism of action has been achieved through a variety of in vitro experimental techniques. Below are generalized protocols for key assays.
This assay is used to determine the binding affinity (Ki) of GR 64349 for the NK2 receptor.
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK2 receptor are cultured under standard conditions.
-
Cells are harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.
-
Protein concentration of the membrane preparation is determined.
-
-
Binding Reaction:
-
A constant concentration of a radiolabeled NK2 receptor ligand (e.g., [¹²⁵I]-Neurokinin A) is incubated with the cell membrane preparation.
-
Increasing concentrations of unlabeled GR 64349 are added to compete with the radioligand for binding to the NK2 receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled NK2 receptor agonist.
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Detection and Analysis:
-
The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of GR 64349 that inhibits 50% of specific radioligand binding), which is then converted to a Ki value.
-
These assays measure the cellular response to NK2 receptor activation by GR 64349 to determine its potency (EC₅₀) and efficacy.
-
Inositol-1 Phosphate (IP-1) Accumulation Assay:
-
CHO cells expressing the human NK2 receptor are plated in multi-well plates.
-
Cells are stimulated with increasing concentrations of GR 64349 in the presence of LiCl (to inhibit IP-1 degradation).
-
The reaction is stopped, and the cells are lysed.
-
The amount of accumulated IP-1 is quantified using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA kit.
-
Data are plotted as IP-1 concentration versus GR 64349 concentration to determine the EC₅₀.
-
-
Intracellular Calcium Mobilization Assay:
-
Cells expressing the NK2 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Baseline fluorescence is measured.
-
Increasing concentrations of GR 64349 are added, and the change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored in real-time using a fluorescence plate reader.
-
The peak fluorescence response at each concentration is used to generate a dose-response curve and calculate the EC₅₀.
-
Typical experimental workflow for characterizing GR 64349.
Conclusion
GR 64349 is a well-characterized, potent, and highly selective NK2 receptor agonist. Its mechanism of action involves the activation of the NK2 receptor, leading to the stimulation of Gαq/11 and Gαs-mediated signaling pathways, resulting in increased intracellular calcium and cAMP levels, respectively. The extensive quantitative data available for its binding affinity and functional potency, derived from robust in vitro assays, solidify its role as a critical tool for research into the tachykinin system. This detailed understanding of its mechanism of action is fundamental for its application in preclinical studies aimed at elucidating the therapeutic potential of targeting the NK2 receptor.
References
- 1. GR 64349 | NK2 Receptors | Tocris Bioscience [tocris.com]
- 2. GR 64349 | TargetMol [targetmol.com]
- 3. GR 64349, A Selective and Potent NK2 Agonist - Creative Peptides [creative-peptides.com]
- 4. Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PMC [pmc.ncbi.nlm.nih.gov]
